2-Butenoic acid, also known as crotonic acid, is an unsaturated carboxylic acid with the chemical formula . It is characterized by a double bond between the second and third carbon atoms in its chain, which contributes to its reactivity and unique properties. The compound exists in two geometric isomers: the trans (E) form and the cis (Z) form, with the trans form being more prevalent in nature. 2-Butenoic acid is a colorless liquid with a pungent odor similar to that of butyric acid and is soluble in water and various organic solvents .
2-Butenoic acid has been studied for its biological activities. It serves as a marker for certain microorganisms and has implications in microbial fermentation processes. Additionally, it exhibits antimicrobial properties against various bacterial strains. Its derivatives may also have potential applications in pharmaceuticals due to their biological activity .
The synthesis of 2-butenoic acid can be achieved through several methods:
2-Butenoic acid has various applications across different industries:
Research on interaction studies involving 2-butenoic acid typically focuses on its reactivity with other compounds. For instance, studies have shown how it reacts with iodine to form iodohydrins under oxidative conditions. Such interactions are crucial for understanding its behavior in biological systems and its potential uses in synthetic chemistry .
Several compounds are structurally similar to 2-butenoic acid, each exhibiting unique properties and applications:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Butanoic Acid | C₄H₈O₂ | Saturated fatty acid; used in food flavoring |
| Acrylic Acid | C₃H₄O₂ | Used in producing polymers; highly reactive |
| Methacrylic Acid | C₄H₆O₂ | Used in making plastics; contains a methyl group |
| Fumaric Acid | C₄H₄O₄ | Dicarboxylic acid; used as a food additive |
What sets 2-butenoic acid apart from these compounds is its unsaturation and the presence of a double bond, which allows for additional reactivity not found in saturated acids like butanoic acid. Its ability to participate in various reactions such as hydrogenation and halogenation further enhances its utility in organic synthesis compared to its saturated counterparts .
2-Butenoic acid, also known as trans-crotonic acid with the molecular formula C₄H₆O₂, exhibits well-defined thermodynamic properties that govern its phase behavior and chemical reactivity. The compound has a molecular weight of 86.09 g/mol and exists as a white to light yellow crystalline solid under standard conditions [1] [2].
Melting and Boiling Points
The melting point of 2-butenoic acid ranges from 71-72°C, with multiple sources confirming values within this range [1] [2] [3]. The NIST WebBook reports fusion temperatures of 344.6-344.8 K (71.4-71.6°C) with uncertainties of ±0.4 to ±1.0 K [4]. The boiling point occurs at 180-181°C under standard atmospheric pressure [1] [2], with NIST data indicating values between 453.7-458.2 K [5] [4].
Critical Properties
The critical properties of 2-butenoic acid have been estimated using the Joback group contribution method. The critical temperature is calculated to be 623.44 K (350.29°C), with a critical pressure of 5138.68 kPa and a critical volume of 0.265 m³/kmol [5]. These parameters are essential for understanding the compound's behavior at elevated temperatures and pressures.
Enthalpy Data
Thermodynamic enthalpy values provide insight into the energy requirements for phase transitions. The enthalpy of fusion is calculated to be 12.01 kJ/mol [5], while the enthalpy of vaporization is 47.88 kJ/mol according to Joback calculations [5]. NIST experimental data reports a vaporization enthalpy of 56.70 kJ/mol at 405.50 K [5], showing good agreement with calculated values.
The standard enthalpy of formation in the gas phase is estimated at -273.48 kJ/mol [5], indicating the compound's relative thermodynamic stability compared to its constituent elements.
Heat Capacity
The heat capacity of gaseous 2-butenoic acid varies significantly with temperature. At 298.15 K, the gas-phase heat capacity is 108.3 J/mol·K, increasing to 152.8 J/mol·K at 500 K [6]. This temperature dependence follows the expected pattern for organic molecules, with increasing molecular motion and vibrational modes at higher temperatures.
Detailed temperature-dependent heat capacity data shows a continuous increase from 129.47 J/mol·K at 441.13 K to 161.26 J/mol·K at 623.44 K [5], providing valuable information for process design and thermodynamic calculations.
Vapor Pressure
The vapor pressure behavior of 2-butenoic acid is well-characterized across various temperature ranges. At 20°C, the vapor pressure is 0.19 mmHg (0.025 kPa) [1] [7], indicating relatively low volatility at ambient temperatures. The Antoine equation parameters have been determined for the temperature range 353-458 K, providing reliable vapor pressure predictions [8].
Experimental vapor pressure data shows values ranging from 0.88 kPa at 344.55 K to 216.93 kPa at 487.42 K [5], demonstrating the exponential relationship between temperature and vapor pressure characteristic of organic compounds.
The solubility behavior of 2-butenoic acid reflects its dual nature as both a carboxylic acid and an unsaturated compound, exhibiting moderate solubility in both polar and nonpolar solvents.
Aqueous Solubility
2-butenoic acid demonstrates significant water solubility, with reported values of 94 g/L at 20°C [9] and approximately 101 g/L (1.01 × 10² g/L) at 25°C [10]. This relatively high aqueous solubility is attributed to the carboxyl group's ability to form hydrogen bonds with water molecules and undergo partial ionization.
The compound's behavior in aqueous solution is influenced by its acid-base equilibrium. A 10 g/L aqueous solution exhibits a pH of 3.0 at 20°C [1], confirming the acidic nature of the compound and its ability to donate protons to water molecules.
Partition Coefficient
The octanol-water partition coefficient (log P) is a critical parameter for understanding the compound's lipophilicity and environmental fate. Multiple sources report consistent values for 2-butenoic acid's log P, ranging from 0.72 [11] [12] to 0.85 [1] [2]. The NIST compilation specifically lists a value of 0.72 ± 0.15 as the recommended value [11], indicating moderate lipophilicity.
This partition coefficient suggests that 2-butenoic acid has a slight preference for the organic phase but retains significant water solubility, making it suitable for applications requiring both aqueous and organic compatibility.
Organic Solvent Solubility
2-butenoic acid exhibits good solubility in many organic solvents [13] [14]. The compound dissolves readily in ethanol, acetone, and other polar organic solvents due to its polar carboxyl group. Its compatibility with organic solvents makes it useful in synthetic applications and as an intermediate in organic chemistry.
The computed molecular descriptors support this solubility behavior, with a topological polar surface area of 37.30 Ų and moderate lipophilicity indices [15]. These parameters indicate balanced hydrophilic and lipophilic character, consistent with the observed solubility patterns.
Molecular Properties Affecting Solubility
The solubility characteristics are influenced by several molecular features. The compound has one hydrogen bond donor (the carboxyl hydrogen) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens) [15]. The presence of one rotatable bond allows for conformational flexibility, potentially affecting solvation energy in different media.
The acid-base properties of 2-butenoic acid are fundamental to its chemical behavior and applications, governing its reactivity and interaction with other molecules.
Dissociation Constant
2-butenoic acid behaves as a monoprotic weak acid with a well-established pKa value. The ZirChrom compilation of organic acid dissociation constants lists trans-crotonic acid with a pKa of 4.69 at 25°C [16]. This value is consistent with other literature sources, including ChemicalBook, which reports a pKa of 4.69 [1].
Using the relationship Ka = 10^(-pKa), the acid dissociation constant can be calculated as approximately 2.04 × 10⁻⁵ M at 25°C. This value places 2-butenoic acid in the category of weak acids, stronger than acetic acid (pKa = 4.76) but weaker than formic acid (pKa = 3.75) [16].
Ionization Behavior
The ionization of 2-butenoic acid follows the typical carboxylic acid dissociation pattern:
CH₃CH=CHCOOH ⇌ CH₃CH=CHCOO⁻ + H⁺
At physiological pH (7.4), the compound exists predominantly in its ionized form, with approximately 99.8% of molecules present as the conjugate base. This ionization behavior significantly affects the compound's solubility and biological activity.
pH Effects on Speciation
The distribution of molecular and ionic species depends strongly on solution pH. At pH values below the pKa (4.69), the molecular form predominates, while at higher pH values, the ionic form is favored. This pH-dependent speciation affects the compound's physical properties, including solubility, volatility, and membrane permeability.
Comparison with Related Compounds
The pKa value of 2-butenoic acid can be compared with other unsaturated carboxylic acids. Acrylic acid (3-butenoic acid) has a pKa of 4.25 [16], making it slightly more acidic than 2-butenoic acid. This difference reflects the electronic effects of the double bond position on the carboxyl group's acidity.
The unsaturation in 2-butenoic acid contributes to its slightly enhanced acidity compared to saturated butyric acid, which has a pKa of 4.83 [16]. This effect demonstrates how structural features influence acid strength through electron-withdrawing or electron-donating effects.
Buffer Capacity and Applications
With its pKa of 4.69, 2-butenoic acid can function as a buffer component in the pH range of approximately 3.7 to 5.7 (pKa ± 1). This buffering capacity makes it potentially useful in applications requiring pH control within this range.
The ionization behavior also affects the compound's interaction with biological systems, influencing its absorption, distribution, and elimination in living organisms. The moderate pKa value suggests that the compound will exist in both ionized and non-ionized forms under physiological conditions, affecting its pharmacokinetic properties.
Temperature Dependence
While most reported pKa values are determined at 25°C, the dissociation constant exhibits temperature dependence according to the van 't Hoff equation. The ionization process for carboxylic acids is typically endothermic, suggesting that the pKa decreases (acidity increases) with increasing temperature, though specific temperature coefficients for 2-butenoic acid require experimental determination.